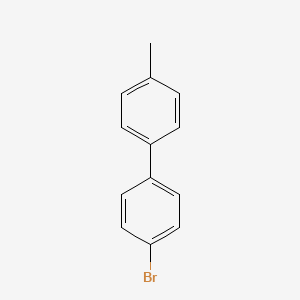4-Bromo-4'-methylbiphenyl
CAS No.: 50670-49-0
Cat. No.: VC1974284
Molecular Formula: C13H11B
Molecular Weight: 247.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 50670-49-0 |
|---|---|
| Molecular Formula | C13H11B |
| Molecular Weight | 247.13 g/mol |
| IUPAC Name | 1-bromo-4-(4-methylphenyl)benzene |
| Standard InChI | InChI=1S/C13H11Br/c1-10-2-4-11(5-3-10)12-6-8-13(14)9-7-12/h2-9H,1H3 |
| Standard InChI Key | MYWLXURJCXISCT-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=CC=C(C=C2)Br |
| Canonical SMILES | CC1=CC=C(C=C1)C2=CC=C(C=C2)Br |
Introduction
Physical and Chemical Properties
Basic Information
4-Bromo-4'-methylbiphenyl is registered under multiple Chemical Abstracts Service (CAS) numbers, primarily 50670-49-0 and 844856-52-6, reflecting different registration pathways for the same compound . The table below summarizes the fundamental chemical identifiers and molecular properties of this compound:
Physical Properties
The physical properties of 4-bromo-4'-methylbiphenyl influence its handling, purification, and application in various chemical processes. The table below presents the key physical characteristics of this compound:
The relatively high melting and boiling points reflect the compound's aromatic character and the presence of intermolecular forces. The limited water solubility is consistent with its predominantly hydrophobic structure, while the positive XLogP3 value indicates its lipophilic nature, suggesting good solubility in organic solvents .
Structural Characteristics
The molecular structure of 4-bromo-4'-methylbiphenyl consists of two benzene rings connected through a C-C single bond. The bromine atom is attached to the carbon at position 4 of one ring, while the methyl group is attached to the carbon at position 4' of the other ring. This substitution pattern creates a para-para disubstituted biphenyl system with the following structural features:
The presence of the bromine atom, a good leaving group, makes the compound particularly useful in coupling reactions and other transformations in organic synthesis .
Synthesis Methods
Suzuki-Miyaura Coupling
The most common and efficient method for synthesizing 4-bromo-4'-methylbiphenyl is through Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid. According to search result , this compound can be synthesized from 1,3-dibromobenzene and 4-tolylboronic acid using the following procedure:
-
Preparation of reactants: 1,3-dibromobenzene and 4-tolylboronic acid
-
Catalyst preparation: disodium[(N,N'-bis(2-hydroxy-5-sulfonatobenzyl)-1,2-diphenyl-1,2-diaminoethano)palladate(II)]
-
Reaction conditions: Reaction with caesium carbonate in water at 80°C for 1 hour
-
Workup: Extraction with chloroform, followed by separation of phases and filtration through MgSO4
This methodology represents an environmentally friendly approach using water as the reaction medium, which aligns with green chemistry principles.
Applications and Research
Current Applications
4-Bromo-4'-methylbiphenyl finds applications in various fields, primarily as an intermediate in organic synthesis:
-
Synthetic Intermediate: The compound serves as a valuable building block in the synthesis of more complex molecules, particularly those requiring a biphenyl scaffold. The bromine functionality provides a reactive site for further transformations .
-
Pharmaceutical Intermediates: Related biphenyl derivatives are used in the synthesis of pharmaceuticals, particularly antihypertensive agents such as angiotensin II antagonists including telmisartan, losartan, and others .
-
Material Science: The biphenyl structure makes it potentially useful in materials science applications, including the development of liquid crystals and advanced polymers .
-
Research Tool: The compound is employed in academic and industrial research to study various organic reactions, particularly cross-coupling methodologies and structure-activity relationships in medicinal chemistry .
Research Findings
Research involving 4-bromo-4'-methylbiphenyl and related compounds has yielded several significant findings:
-
Catalysis Studies: Research has explored various palladium catalysts for the efficient synthesis of biphenyl derivatives, including water-soluble catalysts that enable environmentally friendly reaction conditions. One study reported yields of up to 27% for 4-bromo-4'-methylbiphenyl using palladium complexes with sulfonated ligands in aqueous media .
-
Synthetic Methodology Development: The compound has been utilized in studies aimed at developing improved synthetic methodologies, particularly in the context of C-C bond formation through cross-coupling reactions. These studies contribute to the broader field of organic synthesis by expanding the toolkit available to chemists .
-
Structure-Property Relationships: Investigations into the relationship between the structure of biphenyl derivatives and their physical properties have provided insights into how substituents such as bromine and methyl groups influence properties like melting point, solubility, and reactivity patterns .
-
Pharmaceutical Applications: Research on related biphenyl compounds has led to the development of important pharmaceutical agents, particularly in the field of antihypertensive medications. The synthetic routes involving brominated biphenyls have been optimized for industrial-scale production .
Comparative Analysis with Similar Compounds
4-Bromo-4'-methylbiphenyl belongs to a family of halogenated biphenyl derivatives, each with distinct properties and applications. The table below compares key properties of 4-bromo-4'-methylbiphenyl with structurally related compounds:
These structural analogs exhibit different reactivity patterns and physical properties, which influence their suitability for specific applications:
-
The position of substituents (ortho, meta, or para) significantly affects the reactivity and physical properties of the compound. For instance, 4-bromo-3'-methylbiphenyl has the methyl group at the meta position of one ring, which alters its electronic properties compared to the para-substituted analog .
-
The nature of the halogen (bromine vs. iodine) impacts the reactivity in coupling reactions and other transformations. Iodinated compounds like 4-iodo-4'-methylbiphenyl are generally more reactive in coupling reactions but may be less stable or more expensive than their brominated counterparts.
-
Additional functional groups, such as cyano or formyl groups, introduce further reactivity patterns and potential applications. For example, 4'-bromomethyl-2-cyanobiphenyl is noted as a key intermediate in the synthesis of medicinal compounds .
This comparative analysis highlights the versatility of biphenyl derivatives and the importance of understanding structure-property relationships in designing compounds for specific applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume